Benzoyl chloride, 4-[(4-nitrophenyl)azo]-
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Overview
Description
Benzoyl chloride, 4-[(4-nitrophenyl)azo]-: is an organic compound with the molecular formula C13H9ClN2O. It is a derivative of benzoyl chloride where the benzoyl group is substituted with a 4-[(4-nitrophenyl)azo] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The synthesis of Benzoyl chloride, 4-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with benzoyl chloride. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrially, the compound can be produced using similar diazotization and coupling reactions but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Benzoyl chloride, 4-[(4-nitrophenyl)azo]- can undergo reduction reactions, particularly the reduction of the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group. This can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products vary depending on the nucleophile but generally include substituted benzoyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology:
- Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine:
- Investigated for potential use in drug development due to its ability to form bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 4-[(4-nitrophenyl)azo]- involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives. The nitro group can also undergo reduction, influencing the compound’s reactivity and applications.
Comparison with Similar Compounds
Benzoyl chloride: A simpler analogue without the azo and nitro groups.
4-Nitrobenzoyl chloride: Similar structure but lacks the azo group.
Azobenzene: Contains the azo group but lacks the benzoyl chloride functionality.
Uniqueness:
- The presence of both the benzoyl chloride and 4-[(4-nitrophenyl)azo] groups makes Benzoyl chloride, 4-[(4-nitrophenyl)azo]- unique in its reactivity and applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
22286-74-4 |
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Molecular Formula |
C13H8ClN3O3 |
Molecular Weight |
289.67 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]benzoyl chloride |
InChI |
InChI=1S/C13H8ClN3O3/c14-13(18)9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)17(19)20/h1-8H |
InChI Key |
MAOOYMBTNQRNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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